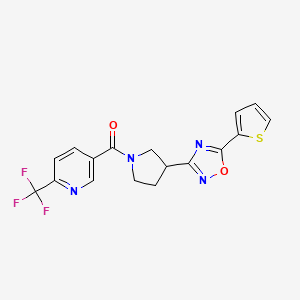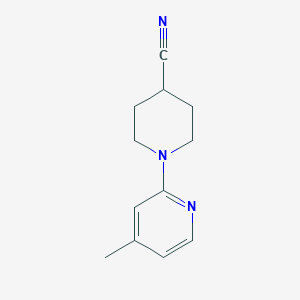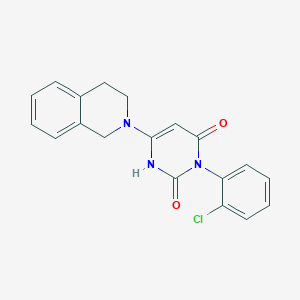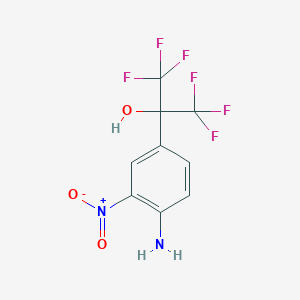
2-(4-Amino-3-nitrophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2,2’- ( (4-Amino-3-nitrophenyl)azanediyl)diethanol hydrochloride” has a CAS Number of 94158-13-1 and a molecular weight of 277.71 . Another related compound, “4-Amino-2-nitrophenol”, is used as a semipermanent hair colorant and toner in permanent hair dye products .
Molecular Structure Analysis
The molecular structure of a related compound, “(4-Amino-3-nitrophenyl)-2-thienylmethanone”, has been analyzed . It has a molecular formula of CHNOS, an average mass of 248.258 Da, and a mono-isotopic mass of 248.025558 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of a related compound, “(4-Amino-3-nitrophenyl)-2-thienylmethanone”, include a density of 1.5±0.1 g/cm3, boiling point of 469.6±40.0 °C at 760 mmHg, and a flash point of 237.8±27.3 °C .
Scientific Research Applications
Antimalarial Activity
A study by Werbel et al. (1986) involved the synthesis and testing of a series of compounds, including analogs related to 2-(4-Amino-3-nitrophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol, for antimalarial activity. The research found that certain compounds showed significant antimalarial potency against Plasmodium berghei in mice and demonstrated excellent activity against resistant strains of the parasite, as well as in primate models. This suggests potential clinical applications for these compounds in antimalarial therapies (Werbel et al., 1986).
Photophysical Properties
Kumari et al. (2017) studied the absorption and fluorescence characteristics of compounds, including those related to 2-(4-Amino-3-nitrophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol, in various solvents. They observed significant solvatochromic effects indicating intramolecular charge transfer interactions. This research suggests potential applications in the development of molecular fluorescent probes (Kumari et al., 2017).
Antimicrobial and Anti-inflammatory Activities
Devi et al. (2019) synthesized a series of diorganotin(IV) complexes derived from related compounds and tested their in vitro antimicrobial and anti-inflammatory activities. The study found that these complexes demonstrated better antimicrobial activity compared to their free ligands, indicating potential for drug development (Devi et al., 2019).
Fluorescence Properties as Molecular Probes
Motyka et al. (2011) investigated 2-(4-Amino-substituted-3-nitrophenyl)-3-hydroxyquinolin-4(1H)-ones for their fluorescence properties. The study aimed to evaluate their potential use as molecular fluorescent probes, finding that they could be useful in binding to biomolecules for fluorescence labeling (Motyka et al., 2011).
Safety And Hazards
properties
IUPAC Name |
2-(4-amino-3-nitrophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F6N2O3/c10-8(11,12)7(18,9(13,14)15)4-1-2-5(16)6(3-4)17(19)20/h1-3,18H,16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJGKWYOTZCTMPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(F)(F)F)(C(F)(F)F)O)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F6N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Amino-3-nitrophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2630643.png)
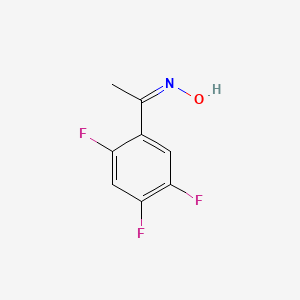
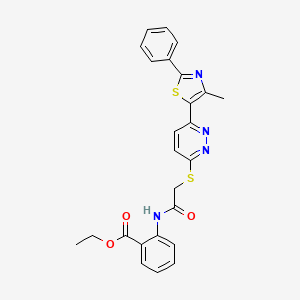
![2,5-dichloro-N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2630649.png)
![2-[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2630650.png)
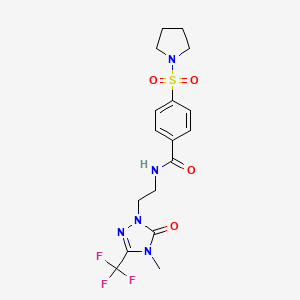
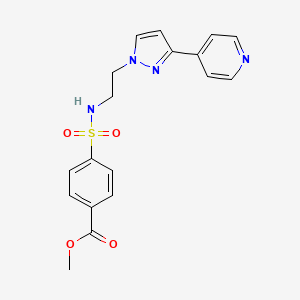
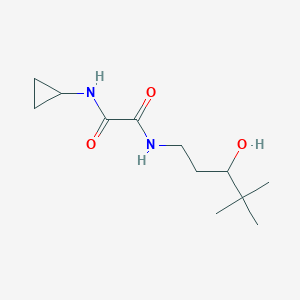
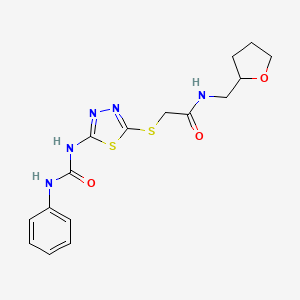
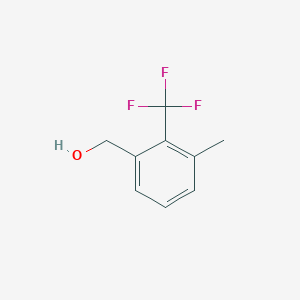
![2-(2-methoxy-4-methylphenoxy)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)propanamide](/img/structure/B2630658.png)
